DL-Cilobradine is a novel pharmacological compound primarily recognized for its role as a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channels, specifically the HCN (hyperpolarization-activated cyclic nucleotide-gated) channels. These channels are crucial in regulating neuronal excitability and cardiac pacemaker activity. DL-Cilobradine has garnered interest due to its potential therapeutic applications in treating conditions such as heart failure and certain neurological disorders.
DL-Cilobradine is classified as a pharmacological agent targeting ion channels, particularly the HCN channels. It is derived from a series of chemical modifications aimed at enhancing selectivity and potency against these channels. The compound has been synthesized and characterized in various studies, showcasing its efficacy in modulating HCN channel activity in both cardiac and neuronal tissues .
The synthesis of DL-Cilobradine involves several steps, typically starting from simpler organic compounds through various chemical reactions, including alkylation and cyclization processes. For instance, one method employs the use of alkanol amines and substituted phenolic compounds to create derivatives that exhibit desired pharmacological properties.
The synthetic pathway often includes:
DL-Cilobradine's molecular structure features a complex arrangement that allows for specific interactions with HCN channels. The compound can be represented by its chemical formula, which reflects its unique arrangement of atoms:
The structure typically includes multiple functional groups that contribute to its binding affinity and selectivity for HCN channels. Advanced techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy may be employed to elucidate the precise three-dimensional arrangement of atoms within the molecule .
DL-Cilobradine undergoes various chemical reactions that are significant for its pharmacological activity. Key reactions include:
Research has demonstrated that binding sites within the HCN channel can accommodate DL-Cilobradine, leading to inhibition of channel activity, which is critical for its therapeutic effects .
DL-Cilobradine exerts its pharmacological effects primarily by inhibiting the hyperpolarization-activated current (I) mediated by HCN channels. This action results in decreased neuronal excitability and reduced heart rate in cardiac tissues. The mechanism involves:
Quantitative studies have shown that DL-Cilobradine can effectively reduce I currents in a dose-dependent manner, highlighting its potential as a therapeutic agent .
DL-Cilobradine exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate formulation strategies for drug development .
DL-Cilobradine's primary applications lie within pharmacology and medicinal chemistry:
Ongoing research continues to explore additional therapeutic avenues where DL-Cilobradine could play a beneficial role in clinical settings .
DL-Cilobradine (Synonyms: DK-AH 269) is a synthetic organic compound classified as a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker. Its core structure features a benzocyclobutane moiety linked to a tetrahydroisoquinoline system through a piperidine spacer, with multiple methoxy substituents. The molecular formula is C₂₈H₃₈N₂O₅ for the free base (molecular weight: 482.61 g/mol) and C₂₈H₃₉ClN₂O₅ for the hydrochloride salt (molecular weight: 519.07 g/mol) [1] [4] [5].
A significant chiral center exists at the C7 position of the tetrahydroisoquinoline ring, resulting in enantiomeric forms. Literature ambiguities note divergent stereochemical representations across databases: The Guide to Pharmacology (GtoPdb) lists the stereospecific isomer (InChIKey: OBUFMJDDZTXJPY-NRFANRHFSA-N
), while PubChem includes both enantiomeric entries (CID 132989 and CHEMBL2105984) [3] [10]. The biologically active form remains unspecified in early cardiac studies, though stereochemistry influences HCN channel binding kinetics [6] [8].
Feature | DL-Cilobradine (Free Base) | Cilobradine HCl |
---|---|---|
Molecular Formula | C₂₈H₃₈N₂O₅ | C₂₈H₃₉ClN₂O₅ |
Molecular Weight | 482.61 g/mol | 519.07 g/mol |
CAS Registry No. | 147541-45-5 | 186097-54-1 |
Chirality | Chiral center at C7 | Chiral center at C7 |
Canonical SMILES | COc1ccc(cc1OC)CCN1CCCC(C1)CN1CCc2c(CC1=O)cc(c(c2)OC)OC | Cl.COc1ccc(cc1OC)CCN1CCCC(C1)CN1CCc2c(CC1=O)cc(c(c2)OC)OC |
DL-Cilobradine exhibits moderate lipophilicity (XLogP: 3.08) and a topological polar surface area (TPSA) of 60.47 Ų. Key physicochemical properties include [3] [10]:
Despite compliance, its molecular weight (482.61 g/mol) approaches the 500 g/mol threshold. Natural product-derived analogs like MS7710/MS7712 leverage intramolecular hydrogen bonding to enhance bioavailability beyond classical Rule of 5 space [9]. Solubility data indicate moderate DMSO solubility (≥125 mg/mL) but high aqueous solubility for the hydrochloride salt (100 mg/mL in H₂O) [1] [5].
The synthesis of cilobradine involves reductive amination between a benzocyclobutane carbonyl derivative and a tetrahydroisoquinoline precursor, followed by O-methylation. Modifications focus on enhancing brain penetrance and HCN isoform specificity:
Compound | Key Structural Modification | HCN Blocking Efficacy | Brain/Plasma Ratio |
---|---|---|---|
Cilobradine | Baseline structure | IC₅₀: ~1 µM (HCN1-4) | Low |
MS7710 | Methoxy substituent | Enhanced VTA firing rate suppression | 10× higher than cilobradine |
MS7712 | Para-fluoro substituent | Similar Ih current inhibition | 10× higher than cilobradine |
DL-Cilobradine belongs to a verapamil-derived class of bradycardic agents inhibiting HCN channels. Key distinctions from analogs include:
Ivabradine preferentially blocks HCN4 (cardiac) over HCN1 (neuronal) isoforms [6].
Neural vs. Cardiac Effects:
Ivabradine exhibits poor blood-brain barrier (BBB) penetration, limiting neural effects [2].
Cardiac Arrhythmia Risk:
Ivabradine’s clinical use arises from its cleaner cardiac profile [6].
HCN Blocker Comparative Table:
Property | Cilobradine | Ivabradine | Zatebradine |
---|---|---|---|
HCN Block IC₅₀ | ~1 µM (all isoforms) | ~2 µM (HCN4-selective) | ~2 µM (all isoforms) |
BBB Penetrance | Moderate | Low | Moderate |
Neural Applications | Depression models [2] [8] | Limited | Limited |
Cardiac Specificity | Low (HCN2/HCN4 dual block) | High | Low |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7